molecular formula C27H32N5O6P B589270 Tenofovir Dibenzyloxy Isopropyl Carbamate CAS No. 1391052-09-7

Tenofovir Dibenzyloxy Isopropyl Carbamate

Cat. No.: B589270
CAS No.: 1391052-09-7
M. Wt: 553.556
InChI Key: BOCUFFJMDAIOMR-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tenofovir Dibenzyloxy Isopropyl Carbamate is a synthetic compound that has garnered significant attention in various fields of research, including medical, environmental, and industrial domains. It is a prodrug of tenofovir, an antiviral drug widely used to treat HIV and hepatitis B infections. The compound’s molecular formula is C27H32N5O6P, and it has a molecular weight of 553.55 g/mol .

Preparation Methods

The synthesis of Tenofovir Dibenzyloxy Isopropyl Carbamate involves several steps. One common method includes esterifying tenofovir with chloromethyl isopropyl carbonate in the presence of a base, a phase transfer catalyst, and optionally a dehydrating agent, in a suitable solvent . Another method involves reacting tenofovir with 2-bromopropane in the presence of a phase-transfer catalyst . These methods are designed to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Tenofovir Dibenzyloxy Isopropyl Carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction often involves nucleophiles such as halides or amines.

    Hydrolysis: The compound can be hydrolyzed to release tenofovir, which is the active antiviral agent.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of this compound yields tenofovir, which is then phosphorylated to its active form, tenofovir diphosphate .

Scientific Research Applications

Tenofovir Dibenzyloxy Isopropyl Carbamate has a wide range of scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry and for the synthesis of related compounds.

    Biology: The compound is studied for its potential effects on various biological pathways and its interactions with cellular components.

    Medicine: As a prodrug of tenofovir, it is extensively researched for its antiviral properties, particularly against HIV and hepatitis B.

    Industry: The compound is used in the development of new pharmaceuticals and in the study of drug delivery systems.

Comparison with Similar Compounds

Tenofovir Dibenzyloxy Isopropyl Carbamate is unique compared to other similar compounds due to its specific chemical structure and prodrug nature. Similar compounds include:

    Tenofovir Disoproxil: Another prodrug of tenofovir, commonly used in combination therapies for HIV and hepatitis B.

    Tenofovir Alafenamide: A newer prodrug with improved pharmacokinetic properties and reduced toxicity.

These compounds share the same active metabolite, tenofovir diphosphate, but differ in their pharmacokinetics and side effect profiles.

Biological Activity

Tenofovir Dibenzyloxy Isopropyl Carbamate (TDIC) is a prodrug of tenofovir, an acyclic nucleotide analog that exhibits significant antiviral activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). This article explores the biological activity of TDIC, focusing on its pharmacological properties, mechanisms of action, cytotoxicity, and clinical implications, supported by data tables and relevant case studies.

  • Molecular Formula : C27H32N5O6P
  • Molecular Weight : 553.55 g/mol
  • CAS Number : 1391052-09-7

TDIC is metabolized intracellularly to tenofovir, which is then phosphorylated to tenofovir diphosphate (TFV-DP). TFV-DP acts as a competitive inhibitor of viral polymerases, incorporating into viral DNA and terminating chain elongation. This mechanism is crucial for inhibiting both HIV and HBV replication.

Pharmacokinetics

The pharmacokinetic profile of TDIC shows improved bioavailability compared to its parent compound. After oral administration, TDIC is rapidly converted to tenofovir, leading to enhanced intracellular concentrations of TFV-DP. Studies indicate that TDIC has a significantly higher anti-HIV activity compared to tenofovir alone, attributed to its efficient cellular uptake and conversion processes .

Biological Activity Data

Activity Value Reference
Inhibition of HIV ReplicationEC50 = 1.1 µM
Inhibition of HBV PolymeraseKi = 0.18 µM
Cytotoxicity in HepG2 CellsCC50 = 398 µM
Cytotoxicity in Muscle CellsCC50 = 870 µM

Cytotoxicity Profile

TDIC exhibits low cytotoxicity across various human cell types. In vitro studies have demonstrated that it has less cytotoxic impact than many nucleoside reverse transcriptase inhibitors (NRTIs) currently used in HIV treatment. The cytotoxic concentration (CC50) values indicate a favorable safety profile, particularly in hematopoietic cells where it shows significantly lower toxicity compared to other NRTIs .

Clinical Studies and Case Reports

Clinical data supports the efficacy of TDIC in treating HIV and HBV infections. A notable study highlighted its effectiveness against lamivudine-resistant HBV strains, demonstrating that TDIC maintains antiviral activity even with certain resistance mutations .

Case Study: Combination Therapy

A case study focused on the combination of tenofovir with didanosine revealed an increased risk of lactic acidosis in low-weight patients. This underscores the importance of monitoring patients receiving combination therapies involving TDIC .

Comparative Analysis with Other Antivirals

Drug Target Virus EC50/CC50 Resistance Profile
This compoundHIV/HBVEC50 = 1.1 µM / CC50 = 398 µMEffective against resistant strains
ZidovudineHIVCC50 = 0.06-5 µMCross-resistance with multiple mutations
AbacavirHIVCC50 < 5 µMCross-resistance with thymidine analogs

Properties

CAS No.

1391052-09-7

Molecular Formula

C27H32N5O6P

Molecular Weight

553.556

IUPAC Name

propan-2-yl N-[9-[(2R)-2-[bis(phenylmethoxy)phosphorylmethoxy]propyl]purin-6-yl]carbamate

InChI

InChI=1S/C27H32N5O6P/c1-20(2)38-27(33)31-25-24-26(29-17-28-25)32(18-30-24)14-21(3)35-19-39(34,36-15-22-10-6-4-7-11-22)37-16-23-12-8-5-9-13-23/h4-13,17-18,20-21H,14-16,19H2,1-3H3,(H,28,29,31,33)/t21-/m1/s1

InChI Key

BOCUFFJMDAIOMR-OAQYLSRUSA-N

SMILES

CC(C)OC(=O)NC1=NC=NC2=C1N=CN2CC(C)OCP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4

Synonyms

[[(1R)-2(6-Isopropylaminocarbamate-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid Dibenzyl Ester; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.